5-Amino-3-(3-imidazo[1,2-a]pyridyl)isoxazole
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Overview
Description
5-Amino-3-(3-imidazo[1,2-a]pyridyl)isoxazole is a heterocyclic compound that features an isoxazole ring fused with an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(3-imidazo[1,2-a]pyridyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridine with aldehydes, followed by cyclization to form the imidazo[1,2-a]pyridine core. The isoxazole ring can be introduced through various cycloaddition reactions involving nitrile oxides and alkenes .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions, utilizing readily available starting materials and optimizing reaction conditions to maximize yield and purity. The use of metal-free and environmentally benign synthetic strategies is also being explored to reduce ecological impact .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-(3-imidazo[1,2-a]pyridyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the isoxazole and imidazo[1,2-a]pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-Amino-3-(3-imidazo[1,2-a]pyridyl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-imidazo[1,2-a]pyridyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Such as zolpidem and alpidem, which are known for their sedative and anxiolytic properties.
Isoxazole derivatives: Such as 3-aminoisoxazole, which is a structural isomer with different biological activities
Uniqueness: 5-Amino-3-(3-imidazo[1,2-a]pyridyl)isoxazole is unique due to its fused heterocyclic structure, which combines the properties of both imidazo[1,2-a]pyridine and isoxazole rings. This structural combination enhances its potential for diverse biological activities and makes it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C10H8N4O |
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Molecular Weight |
200.20 g/mol |
IUPAC Name |
3-imidazo[1,2-a]pyridin-3-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H8N4O/c11-9-5-7(13-15-9)8-6-12-10-3-1-2-4-14(8)10/h1-6H,11H2 |
InChI Key |
BAKRYLHLWIRGIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C3=NOC(=C3)N |
Origin of Product |
United States |
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